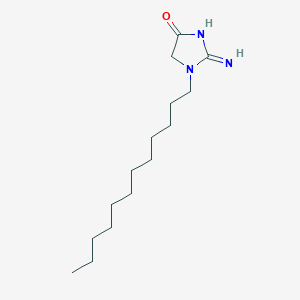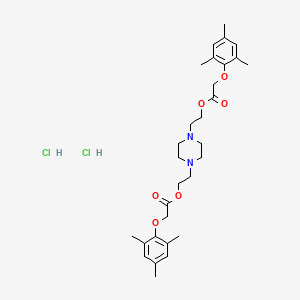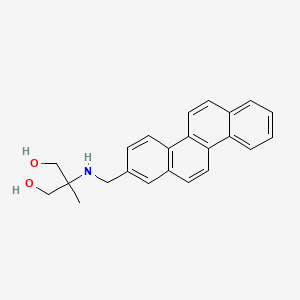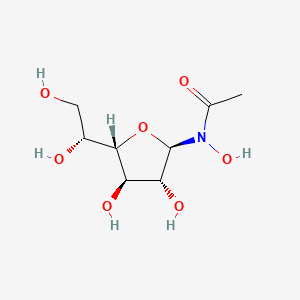
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with glyoxal and ammonia, followed by cyclization to form the imidazol-4-one ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions include oxidized imidazolones, reduced dihydro derivatives, and substituted imidazolones depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and fluorescent protein chromophores.
Wirkmechanismus
The mechanism of action of 2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, as a selective CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s structure allows it to fit into the receptor’s binding site, blocking the interaction with its natural ligand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: Similar structure but with a methyl group instead of a dodecyl group.
2-Amino-1,5-dihydro-4H-imidazol-4-one: Lacks the dodecyl chain, making it less hydrophobic.
Uniqueness
2-Amino-1-dodecyl-1,5-dihydro-4H-imidazol-4-one is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This feature enhances its interaction with lipid membranes and makes it suitable for applications requiring amphiphilic characteristics .
Eigenschaften
CAS-Nummer |
94087-69-1 |
|---|---|
Molekularformel |
C15H29N3O |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
1-dodecyl-2-iminoimidazolidin-4-one |
InChI |
InChI=1S/C15H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14(19)17-15(18)16/h2-13H2,1H3,(H2,16,17,19) |
InChI-Schlüssel |
KVCDEHQTTHXOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CC(=O)NC1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)


![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)

